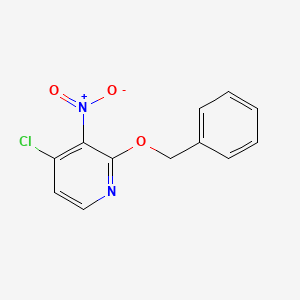

2-(Benzyloxy)-4-chloro-3-nitropyridine

描述

属性

CAS 编号 |

219735-84-9 |

|---|---|

分子式 |

C12H9ClN2O3 |

分子量 |

264.66 g/mol |

IUPAC 名称 |

4-chloro-3-nitro-2-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9ClN2O3/c13-10-6-7-14-12(11(10)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI 键 |

VXAQNOQNWQCRSH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2[N+](=O)[O-])Cl |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Benzyloxy vs. Methoxy Groups: The benzyloxy group in this compound introduces greater steric bulk compared to methoxy analogs (e.g., 4-Chloro-2-methoxy-3-nitropyridine).

- Nitro Group Positioning :

The nitro group at position 3 in the target compound acts as a strong electron-withdrawing group, polarizing the pyridine ring and directing electrophilic substitution to specific sites. In contrast, nitro groups at other positions (e.g., 5-nitropyridine derivatives) alter regioselectivity in reactions . - Halogen Substitution :

The chlorine atom at position 4 may facilitate halogen-bonding interactions in crystal engineering or serve as a leaving group in cross-coupling reactions. Bromine-substituted analogs (e.g., 2-(Benzyloxy)-3-bromo-5-chloropyridine) are more reactive in Buchwald-Hartwig aminations or Suzuki couplings .

Patent and Application Insights

- The patent citing 2-(Benzyloxy)-3-bromo-5-chloropyridine (ALMIRALL PRODESFARMA S.A., 2004) highlights the use of benzyloxy-chloro pyridines as intermediates in kinase inhibitors or anti-inflammatory agents .

- Methoxy-substituted nitropyridines (e.g., 4-Chloro-2-methoxy-3-nitropyridine) are documented in the synthesis of agrochemicals, suggesting that the benzyloxy variant could serve a similar role with enhanced stability .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-4-chloro-3-nitropyridine, and what factors influence yield optimization?

- Methodological Answer : A typical route involves sequential functionalization of the pyridine ring. For example, benzyloxy groups can be introduced via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3/DMF), followed by chlorination using POCl2. Nitration is often performed with HNO3/H2SO4, but regioselectivity must be controlled to avoid competing substitutions . Ultrasound-assisted synthesis (e.g., for similar azetidinone derivatives) may enhance reaction efficiency by improving mixing and reducing side products . Yield optimization depends on reaction temperature, stoichiometry of reagents, and purification methods (e.g., column chromatography vs. recrystallization).

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95% is typical for research-grade material).

- 1H/13C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ ~4.8–5.2 ppm, aromatic protons for nitro and chloro groups).

- Mass Spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated for C12H9ClN2O3: 264.03) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during nitration of 4-chloro-2-(benzyloxy)pyridine derivatives?

- Methodological Answer : Nitration at the 3-position is influenced by directing effects:

- The electron-withdrawing chloro group at C4 deactivates the ring, favoring nitration at the meta position (C3) relative to the benzyloxy group (C2).

- Steric hindrance from the benzyloxy group may further direct nitration to C3. Computational modeling (e.g., DFT calculations) can predict reactivity and optimize conditions .

- Alternative nitrating agents (e.g., AcONO2 in AcOH) may improve selectivity compared to traditional mixed acids .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-substituted pyridine derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:

- Tautomerism : The nitro group’s resonance can alter electron density, shifting proton signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to stabilize conformers.

- X-ray Crystallography provides definitive structural validation, especially for crystalline derivatives .

- Cross-reference with literature data from authoritative databases (e.g., PubChem, NIST Chemistry WebBook) to validate assignments .

Q. What analytical methods are recommended for identifying degradation products of this compound under acidic conditions?

- Methodological Answer : Degradation studies (e.g., in 0.1M HCl) should employ:

- LC-MS/MS to detect and characterize hydrolyzed products (e.g., loss of benzyloxy group forming 4-chloro-3-nitropyridin-2-ol).

- TGA/DSC (Thermogravimetric Analysis/Differential Scanning Calorimetry) to assess thermal stability and decomposition pathways.

- Isolation via Prep-HPLC followed by structural elucidation using 2D NMR (e.g., HSQC, HMBC) .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloro group at C4 may act as a leaving group in Suzuki-Miyaura couplings.

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. THF).

- ADMET Prediction Tools (e.g., FAF-Drugs2) assess stability under biological conditions, aiding in drug discovery applications .

Safety and Handling

Q. What safety protocols are critical when handling nitro-substituted pyridine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust/aerosols.

- Storage : In airtight containers, away from reducing agents (risk of exothermic decomposition).

- Emergency Procedures : Refer to SDS guidelines for related compounds (e.g., nitro-pyridines in ).

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different labs?

- Methodological Answer :

- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and equipment (e.g., ultrasound power in kHz for sonochemical steps) .

- Reference Standards : Use certified analytical standards (e.g., from NIST or PubChem) to calibrate instruments .

- Collaborative Validation : Share synthetic protocols via platforms like ChemRxiv or collaborative research networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。